Cas no 87833-53-2 (2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)-)
![2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)- structure](https://fr.kuujia.com/scimg/cas/87833-53-2x500.png)
87833-53-2 structure
Nom du produit:2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)-
2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)-
- DTXSID401007817
- Austalide K
- (1S,13R,14S,19R)-10-methoxy-1,4,14,18,18-pentamethyl-2,7-dioxapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-3(11),4,9-triene-8,17-dione
- 12-Methoxy-4,4,6a,8,13b-pentamethyl-1,4,4a,5,6,6a,9,13,13a,13b-decahydro-2H-benzo[a]furo[3,4-i]xanthene-3,11-dione
- 87833-53-2
- 2H-Benzo(a)furo(3,4-i)xanthene-3,11-dione, 1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-, (4aR,6aS,13aR,13bS)-
- CHEBI:191807
-
- Piscine à noyau: InChI=1S/C25H32O5/c1-13-15-12-29-22(27)19(15)21(28-6)14-11-17-24(4)9-8-18(26)23(2,3)16(24)7-10-25(17,5)30-20(13)14/h16-17H,7-12H2,1-6H3/t16-,17+,24-,25-/m0/s1
- La clé Inchi: JCUWKPURUZEBFJ-MZXZQTHYSA-N
- Sourire: CC1=C2COC(=O)C2=C(C3=C1OC4(CCC5C(C(=O)CCC5(C4C3)C)(C)C)C)OC
Propriétés calculées
- Qualité précise: 412.22497412g/mol
- Masse isotopique unique: 412.22497412g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 1
- Complexité: 761
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.3
- Surface topologique des pôles: 61.8Ų
2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)- Littérature connexe
-
1. Book reviews
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
87833-53-2 (2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)-) Produits connexes
- 149691-31-6(Stachybotrolide)
- 21038-70-0(3-Benzyldihydropyrimidine-2,4(1H,3H)-dione)
- 1557363-49-1(3-(2,2-Difluoroethoxy)-5-fluoroaniline)
- 2097949-07-8(1-alanylpiperidine-4-carbonitrile)
- 1142195-86-5(2-Bromo-5-(2-thienyl)pyrazine)
- 1805110-43-3(Methyl 2-bromomethyl-3-cyano-4-methylbenzoate)
- 2171958-46-4(5-(cyclopropylmethyl)-1-hexyl-1H-1,2,3-triazol-4-ylmethanol)
- 2172565-81-8(3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidomethyl}pentanoic acid)
- 26429-35-6(Butanenitrile, 3-fluoro-2-hydroxy-3-methyl-)
- 4563-84-2(Sodium Sulfamethoxazole)
Fournisseurs recommandés
Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

江苏科伦多食品配料有限公司
Membre gold
Fournisseur de Chine
Réactif

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
